4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666087
InChI: InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2
SMILES:
Molecular Formula: C7H14F2N2O2S
Molecular Weight: 228.26 g/mol

4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione

CAS No.:

Cat. No.: VC17666087

Molecular Formula: C7H14F2N2O2S

Molecular Weight: 228.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione -

Specification

Molecular Formula C7H14F2N2O2S
Molecular Weight 228.26 g/mol
IUPAC Name 3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine
Standard InChI InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2
Standard InChI Key XHRLAXIVYRUCOB-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CCN1CC(CN)(F)F

Introduction

Structural and Nomenclature Analysis

Molecular Identity

4-(3-Amino-2,2-difluoropropyl)-1λ⁶-thiomorpholine-1,1-dione (CAS: 1599924-56-7) is defined by the molecular formula C₇H₁₄F₂N₂O₂S and a molecular weight of 228.26 g/mol. Its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine, systematically describes the thiomorpholine ring system (1,4-thiazinane), the 1,1-dione functional groups, and the 2,2-difluoropropylamine side chain.

Table 1: Key Identifiers

PropertyValue
CAS Number1599924-56-7
PubChem CID114384550
Molecular FormulaC₇H₁₄F₂N₂O₂S
Molecular Weight228.26 g/mol
SMILESC1CS(=O)(=O)CCN1CC(CN)(F)F
InChIKeyXHRLAXIVYRUCOB-UHFFFAOYSA-N

Structural Features

The molecule comprises two distinct regions:

  • Thiomorpholine-1,1-dione Core: A six-membered ring containing sulfur at position 1, two oxygen atoms in sulfone groups (-SO₂), and nitrogen at position 4 . This scaffold is structurally analogous to thiomorpholine dioxide (C₄H₉NO₂S), a simpler derivative with a molecular weight of 135.19 g/mol .

  • 2,2-Difluoropropylamine Side Chain: A three-carbon chain featuring geminal fluorine atoms at C2 and a primary amine at C1. The difluorination introduces electronegativity and conformational rigidity, potentially enhancing metabolic stability in biological systems.

Comparative Analysis with Analogues

A closely related compound, 4-(3-aminopropyl)thiomorpholine-1,1-dioxide (C₇H₁₆N₂O₂S, MW 192.28 g/mol), lacks the difluorine substituents. The absence of fluorine alters polarity, boiling point, and reactivity, underscoring the role of fluorination in modulating physicochemical properties.

Synthesis and Chemical Properties

Physicochemical Properties

The compound’s polar surface area (PSA) of 86.6 Ų (estimated from SMILES) suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or water. The logP value of -0.7 (calculated) indicates slight hydrophilicity, which may influence its pharmacokinetic profile.

Table 2: Predicted Physicochemical Data

PropertyValue
logP (Octanol-Water)-0.7
Polar Surface Area86.6 Ų
Hydrogen Bond Donors2 (amine, sulfone)
Hydrogen Bond Acceptors6 (2 sulfones, 2 amines, 2 fluorines)

Research Applications and Biological Relevance

Medicinal Chemistry

Fluorinated amines are pivotal in drug design due to their ability to enhance binding affinity and resist oxidative metabolism. The difluoropropylamine group in this compound may serve as a bioisostere for carboxylic acids or phosphates, enabling interactions with enzymes or receptors. Preliminary studies on analogues like 4-(4-aminophenyl)thiomorpholine-1,1-dioxide (CAS: 105297-10-7) suggest utility in targeting kinase or protease enzymes .

Materials Science

The sulfone groups confer thermal stability and dielectric properties, making the compound a candidate for high-performance polymers or ionic liquids. Thiomorpholine derivatives have been explored as corrosion inhibitors in metalworking fluids .

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